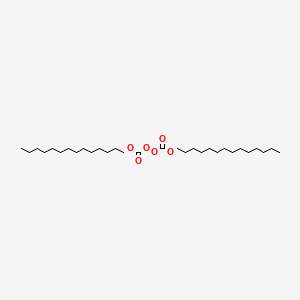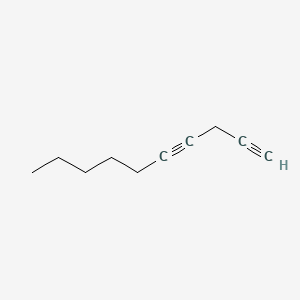
氧杂环十三烷-2-酮
描述
Oxacyclotridecan-2-one, also known as Dodecanolactone, is a lactone . It has the molecular formula C12H22O2 and a molecular weight of 198.3019 .
Synthesis Analysis
Oxacyclotridecan-2-one is formed by the Baeyer-Villiger oxidation of cyclododecanone . It may be used in the synthesis of a fatty acid derivative, (E)-11-methyl-12-octadecenoic acid .Physical And Chemical Properties Analysis
Oxacyclotridecan-2-one is a liquid with a refractive index of 1.472 . It has a boiling point of 150-151 °C/23 mmHg and a melting point of 2-3 °C . The density of Oxacyclotridecan-2-one is 0.981 g/mL at 25 °C .科学研究应用
害虫控制
氧杂环十三烷-2-酮已被探索作为一种引诱剂,用于引诱对白蜡树属造成重大威胁的蛀木害虫扁钻天牛。研究人员使用溶剂蒸发法开发了含有氧杂环十三烷-2-酮的诱人微球,用于害虫控制。这些微球显示出高封装效率和引诱剂负载率,维持长达17天的缓释阶段。初步的田间试验表明,当与杀虫剂一起使用时,它们在吸引和杀死扁钻天牛成虫方面是有效的 (李等,2023)。
溶解度和热力学
研究了密切相关的化合物氮杂环十三烷-2-酮在各种溶剂中的溶解度和溶液热力学。这项研究对于工业中结晶产品的纯化和性能改进至关重要。该研究测量了15种纯溶剂在不同温度和大气压下的固液平衡。修正的Apelblat方程和NRTL活度系数模型等模型用于关联实验数据,为工业设计和优化提供了必要的数据 (武和李,2019)。
多相催化
[Ce(l-Pro)2]2 (Oxa)作为一种可回收的多相催化剂的研究突出了其在合成2-芳基-2,3-二氢喹唑啉-4(1H)-酮衍生物中的应用。该催化剂表现出可重复使用性,活性没有明显损失,表明在各种合成工艺中具有潜力 (卡特拉等,2017)。
蛋白水解活性
1-氧杂-4,7,10-三氮杂环十二烷(一种相关化合物)的Cu(II)配合物的蛋白水解活性研究将其效率与1,4,7,10-四氮杂环十二烷的Cu(II)配合物进行了比较。研究发现氧杂环配合物的活性明显更高,这归因于Cu(II)的刘易斯酸性增加 (张和苏,2008)。
安全和危害
Oxacyclotridecan-2-one has several hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
属性
IUPAC Name |
oxacyclotridecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGSJTVMODPFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)OCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36486-89-2 | |
| Record name | Oxacyclotridecan-2-one, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70241569 | |
| Record name | Oxacyclotridecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947-05-7 | |
| Record name | Dodecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxacyclotridecan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacyclotridecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxacyclotridecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Oxacyclotridecan-2-one discussed in the research?
A1: The research highlights Oxacyclotridecan-2-one as an attractant for the Emerald Ash Borer (Agrilus planipennis Fairmaire), a significant pest for ash trees []. It is used in traps and potentially in "attract and kill" methods for pest control.
Q2: How is Oxacyclotridecan-2-one delivered for its pest control application?
A2: Researchers have developed sustained-release microspheres containing Oxacyclotridecan-2-one []. These microspheres, made using a solvent evaporation method with polylactic acid (PLA), gelatin, and Polyvinyl alcohol (PVA), allow for controlled release of the attractant over time, enhancing its effectiveness in the field.
Q3: Beyond pest control, are there other applications where Oxacyclotridecan-2-one is studied?
A3: Yes, Oxacyclotridecan-2-one is also investigated for its flavor and aroma properties. Studies have analyzed its presence in dried jujube extracts used for enhancing the flavor of cigarettes [].
Q4: Has the interaction of Oxacyclotridecan-2-one with water been investigated?
A4: Yes, researchers have used high-resolution gas-phase microwave spectroscopy to investigate how Oxacyclotridecan-2-one interacts with water molecules []. This type of study provides insights into structural changes and intermolecular interactions that occur upon solvation, which is important for understanding its behavior in different environments.
Q5: Are there safety assessments available for Oxacyclotridecan-2-one?
A5: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for Oxacyclotridecan-2-one [, ]. These assessments evaluate potential risks associated with its use, particularly in the context of fragrances.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)
![Naphtho[1,2-d]thiazole, 2-(methylthio)-](/img/structure/B1584921.png)


![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)